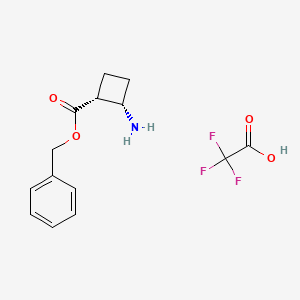

Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid

Descripción general

Descripción

Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is a useful research compound. Its molecular formula is C14H16F3NO4 and its molecular weight is 319.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid (TFA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzyl cis-2-aminocyclobutane-1-carboxylate features a bicyclic structure with an amino group and a carboxylate moiety. The trifluoroacetic acid component enhances its solubility and reactivity due to the strong electron-withdrawing properties of the trifluoromethyl group. This combination results in unique chemical behavior that is exploited in various applications.

Synthesis Methods

The synthesis of benzyl cis-2-aminocyclobutane-1-carboxylate typically involves several steps, including the protection of the amine group and the introduction of the carboxylic acid functionality. Common protective groups used include:

- Boc (tert-butoxycarbonyl)

- CBz (carboxybenzyl)

- FMOC (fluorenylmethoxycarbonyl)

These groups facilitate the selective reaction of functional groups during peptide synthesis and other chemical transformations.

The biological activity of benzyl cis-2-aminocyclobutane-1-carboxylate is primarily attributed to its role as a building block in peptide synthesis. The trifluoroacetic acid component acts as a protecting agent, allowing for the selective deprotection of amino groups. This mechanism is crucial for maintaining the integrity of peptide structures during synthesis .

Biological Activity and Applications

Research has indicated that benzyl cis-2-aminocyclobutane-1-carboxylate exhibits several biological activities:

- Antitumor Activity : The compound has been investigated for its potential antitumor properties. Studies suggest that derivatives of aminocyclobutane compounds can inhibit tumor growth and exhibit selective cytotoxicity against cancer cells .

- Neurochemical Effects : Some derivatives have shown neurochemical activity, potentially acting as modulators for neurotransmitter receptors .

- Antimicrobial Properties : The presence of TFA may enhance the compound's antibacterial properties, making it effective against certain Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

A study focused on the antitumor efficacy of benzyl cis-2-aminocyclobutane derivatives demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism involved apoptosis induction through both p53-dependent and independent pathways, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neurochemical Activity

Research on cyclobutane derivatives revealed that certain compounds exhibit neurotropic effects, with implications for treating neurological disorders. The cis-isomer was found to be more biologically active compared to its trans counterpart, indicating stereochemical influences on activity .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Benzyl cis-2-aminocyclobutane-1-carboxylate; TFA | Antitumor, neurochemical | Combines cyclic structure with strong acidity |

| cis-2-Aminocyclobutane-1-carboxylic acid | Antitumor | Lacks benzyl and TFA components |

| tert-butoxycarbonyl protected amines | Used in peptide synthesis | Common protecting group |

Aplicaciones Científicas De Investigación

Benzyl cis-2-aminocyclobutane-1-carboxylate and trifluoroacetic acid are key compounds in various chemical syntheses and applications, particularly in the creation of fluorinated amino acids and related peptides .

Synthesis of cis-2-Amino-1-fluorocyclobutane-1-carboxylic Acid

Benzyl cis-2-aminocyclobutane-1-carboxylate is utilized in the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid (FACBC) . A method for synthesizing single enantiomer forms of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid has been established, adapting a synthetic approach for cis- and trans-ACBC .

Steps in FACBC Synthesis

- Selective protection of 5-fluorouracil with a tert-butoxycarbonyl group .

- [2+2] photocycloaddition reaction with ethylene to yield the cis-cycloaddition adduct .

- Treatment with aqueous sodium hydroxide to obtain N-protected racemic cis-FACBC .

- Chiral derivatization with oxazolidinones for resolution of cyclic homologated amino acids .

- Activation with pivaloyl chloride followed by the addition of the lithium salt of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one to produce diastereoisomers .

- Separation of diastereoisomers by chromatography .

- Cleavage of the oxazolidinone with LiOOH in a water and THF mixture to yield enantiomerically pure Boc-cis-FACBC .

This method allows for the preparation of building blocks on a gram scale starting from commercial 5-fluorouracil .

Peptide Synthesis

Benzyl cis-2-aminocyclobutane-1-carboxylate is used in peptide synthesis . Treatment of specific compounds with trifluoroacetic acid, followed by coupling with (+)-4, enables the formation of dimers like Boc-[(1R,2R)-cis-FACBC]2-OBn . Hydrogenolysis and further coupling reactions can extend these dimers into tetramers and hexamers .

O-Debenzylation

Trifluoroacetic acid can be used for the removal of O-benzyl blocking groups .

Potential Medicinal Applications

Compounds with H-PGDS inhibiting properties may treat conditions such as myotonic dystrophy type II, asthma, chronic obstructive pulmonary disease, rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease, osteoarthritis, psoriasis, atopic dermatitis, muscle degenerative disorders, and muscular dystrophy .

Study of Cell Permeability

These compounds were much more water soluble and, in many cases, were both more membrane permeable and more stable to liver microsomes than a .

Tables

| Application | Description | Compound Used |

|---|---|---|

| FACBC Synthesis | Used as an intermediate in the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid | Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid |

| Peptide Synthesis | Building blocks for creating dimers, tetramers, and hexamers | This compound |

| Treatment of Various Diseases | H-PGDS inhibiting compounds may be used for myotonic dystrophy type II, asthma, chronic obstructive pulmonary disease, rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease, etc. | H-PGDS inhibiting compounds with Benzyl cis-2-aminocyclobutane-1-carboxylate |

Case Studies

Propiedades

IUPAC Name |

benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.C2HF3O2/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,13H2;(H,6,7)/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOKHCKXUYAZPA-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.